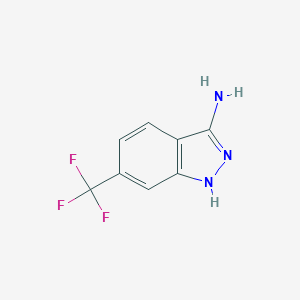
6-(Trifluorometil)-1h-indazol-3-amina
Descripción general
Descripción
6-(Trifluoromethyl)-1h-indazol-3-amine is a compound that features a trifluoromethyl group attached to an indazole ring. The trifluoromethyl group is known for its ability to enhance the biological activity of compounds, making it a valuable component in pharmaceuticals and agrochemicals . The indazole ring is a bicyclic structure that is commonly found in various bioactive molecules .
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-1h-indazol-3-amine has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
It is known that many compounds containing a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group in other compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It is known that fluorinated drugs can significantly affect pharmaceutical growth .
Pharmacokinetics
It is known that other fluorinated compounds can exhibit favorable pharmacokinetics and safety profiles .
Result of Action
It is known that other fluorinated compounds can exhibit excellent activity .
Métodos De Preparación
One common method is the trifluoromethylation of indazole derivatives using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a catalyst and a suitable solvent to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
6-(Trifluoromethyl)-1h-indazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
6-(Trifluoromethyl)-1h-indazol-3-amine can be compared with other similar compounds that contain trifluoromethyl groups and indazole rings. Some similar compounds include:
Fluoxetine: An antidepressant that contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A cancer treatment drug that includes a trifluoromethyl group.
The uniqueness of 6-(Trifluoromethyl)-1h-indazol-3-amine lies in its specific combination of the trifluoromethyl group and the indazole ring, which imparts distinct biological and chemical properties .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPFPQFXUYYHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355872 | |
| Record name | 6-(trifluoromethyl)-1h-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2250-55-7 | |
| Record name | 6-(trifluoromethyl)-1h-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
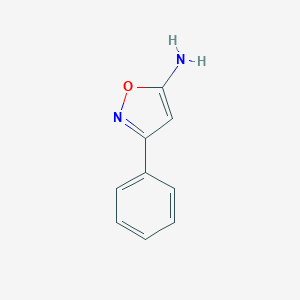
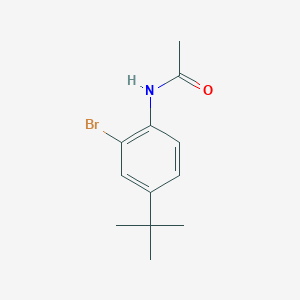
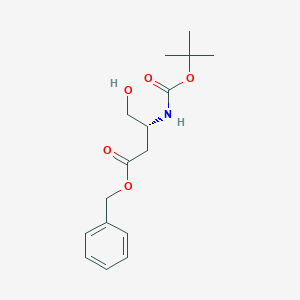


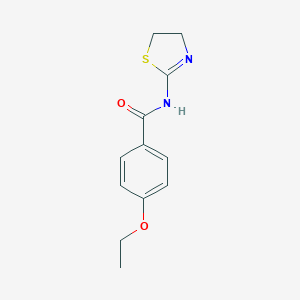


![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)
![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)


![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)

